molecular formula C16H21N3O2S B6963269 4-(4-methoxyphenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]oxan-4-amine

4-(4-methoxyphenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]oxan-4-amine

Cat. No.: B6963269
M. Wt: 319.4 g/mol
InChI Key: RWNYWEKEJYERJI-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]oxan-4-amine is a synthetic organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a thiadiazole ring, and an oxanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]oxan-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 5-methyl-1,3,4-thiadiazol-2-ylmethanamine under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization reactions to form the oxanamine structure. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-methoxyphenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]oxan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]oxan-4-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in hydrogen bonding or hydrophobic interactions, while the thiadiazole ring can coordinate with metal ions or participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]oxan-4-amine
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-12-18-19-15(22-12)11-17-16(7-9-21-10-8-16)13-3-5-14(20-2)6-4-13/h3-6,17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNYWEKEJYERJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CNC2(CCOCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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